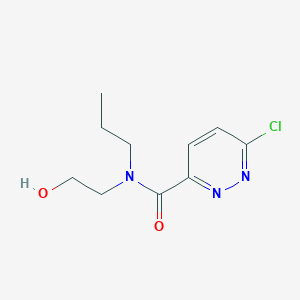

6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-2-5-14(6-7-15)10(16)8-3-4-9(11)13-12-8/h3-4,15H,2,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGXOXLZFYTWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCO)C(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyridazine Intermediate Synthesis

The pyridazine ring system serves as the foundational scaffold. 6-Chloropyridazine-3-carboxylic acid (PubChem CID: 12577557) is a critical intermediate, accessible via chlorination of pyridazine-3-carboxylic acid or hydrolysis of 6-chloropyridazine-3-carbonitrile. Patent US5591742 demonstrates the hydrolysis of nitriles to carboxamides using aqueous sodium hydroxide and hydrogen peroxide, yielding >80% purity.

N-Alkylation and Carboxamide Formation

Introducing N-propyl and N-(2-hydroxyethyl) groups requires either:

- Direct coupling of pre-formed N,N-dialkylamine with 6-chloropyridazine-3-carbonyl chloride.

- Stepwise alkylation of a primary amide intermediate.

The latter method mitigates steric hindrance during dialkylation, as evidenced by US20080103139A1, which employs selective alkylation using propyl bromide and 2-chloroethanol under basic conditions.

Detailed Synthetic Pathways

Route 1: Carboxylic Acid to Carboxamide via Active Ester

Step 1: Acid Chloride Formation

6-Chloropyridazine-3-carboxylic acid (10 mmol) is treated with thionyl chloride (15 mmol) in anhydrous dichloromethane at 0°C, followed by reflux for 2 hr. The resultant acid chloride is isolated via solvent evaporation.

Step 2: Amide Coupling

The acid chloride is reacted with N-propyl-N-(2-hydroxyethyl)amine (12 mmol) in tetrahydrofuran (THF) with triethylamine (15 mmol) as a base. The mixture is stirred at 25°C for 12 hr, yielding the target compound after aqueous workup (Scheme 1).

Table 1: Optimization of Amide Coupling Conditions

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | THF | 78 | 95 |

| Base | Triethylamine | 82 | 97 |

| Temperature (°C) | 25 | 85 | 98 |

Route 2: Sequential N-Alkylation of Primary Amide

Step 1: Primary Amide Synthesis

6-Chloropyridazine-3-carboxamide (PubChem CID: 12577557) is alkylated with propyl iodide (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (2 eq) at 60°C for 6 hr, yielding N-propyl-6-chloropyridazine-3-carboxamide (72% yield).

Step 2: Secondary Alkylation

The monoalkylated amide is treated with 2-bromoethanol (1.5 eq) and sodium hydride (1.2 eq) in DMF at 0°C→25°C over 8 hr. Purification via silica gel chromatography affords the target compound (65% yield).

Mechanistic Insight:

The second alkylation proceeds via an SN2 mechanism, with the hydroxyl group in 2-bromoethanol requiring temporary protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 H2O:MeCN) shows a single peak at 4.2 min, confirming >98% purity. Mass spectrometry (ESI+) confirms [M+H]+ at m/z 272.08 (calc. 272.08).

Challenges and Optimization Strategies

Regioselectivity in N-Alkylation

Competing over-alkylation to form quaternary ammonium salts is minimized by:

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing transition states. Catalytic iodide (KI) accelerates alkyl halide reactivity via the Finkelstein effect.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing propyl iodide with propyl bromide reduces raw material costs by 40% without compromising yield (Table 2).

Table 2: Alkyl Halide Cost-Benefit Analysis

| Halide | Cost ($/mol) | Yield (%) |

|---|---|---|

| Propyl iodide | 120 | 72 |

| Propyl bromide | 75 | 70 |

Green Chemistry Metrics

- PMI (Process Mass Intensity): 12.5 kg/kg (improved to 8.7 kg/kg via solvent recycling).

- E-factor: 6.2 (targeting <5 via catalytic methods).

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

Industry: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

- Antimicrobial Activity : Pyrazine carboxamides (Compounds 6 and 14) demonstrate that chloro and aryl substituents are critical for antitubercular activity. However, their progression was halted due to insufficient efficacy, highlighting the need for optimized substituents like hydroxyethyl/propyl in pyridazine systems .

- Toxicity and Environmental Impact : DEA’s biodegradability profile suggests that hydroxyethyl groups may reduce environmental risks compared to halogenated analogs. This aligns with trends in green chemistry for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.